molecular formula C13H23NO3 B6153065 TERT-BUTYL 4-HYDROXYHEXAHYDRO-1H-ISOINDOLE-2(3H)-CARBOXYLATE CAS No. 1445951-43-8

TERT-BUTYL 4-HYDROXYHEXAHYDRO-1H-ISOINDOLE-2(3H)-CARBOXYLATE

Cat. No.: B6153065
CAS No.: 1445951-43-8
M. Wt: 241.3
InChI Key:
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Description

TERT-BUTYL 4-HYDROXYHEXAHYDRO-1H-ISOINDOLE-2(3H)-CARBOXYLATE is a useful research compound. Its molecular formula is C13H23NO3 and its molecular weight is 241.3. The purity is usually 95.
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Scientific Research Applications

Efficient Synthesis

TERT-BUTYL 4-HYDROXYHEXAHYDRO-1H-ISOINDOLE-2(3H)-CARBOXYLATE and its derivatives are key in efficient synthesis processes. Bahekar et al. (2017) developed a cost-effective and high-yielding process for synthesizing a closely related compound, tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, which is important for pharmacological activities (Bahekar et al., 2017).

Synthesis of Biologically Active Compounds

Kong et al. (2016) demonstrated the synthesis of a compound using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material, highlighting the role of these compounds as intermediates in the synthesis of biologically active substances (Kong et al., 2016).

Chemical Reactions and Molecular Packing

Didierjean et al. (2004) investigated the molecular structure and reactions of a similar compound, providing insight into its molecular packing and hydrogen bonding, which is crucial for understanding its chemical behavior (Didierjean et al., 2004).

Radical Polymerization Studies

Nakamura et al. (1996) explored the radical polymerization of methyl methacrylate using tert-butyl peroxypivalate, contributing to our understanding of radical initiation mechanisms in polymer chemistry, which could be relevant for derivatives of this compound (Nakamura et al., 1996).

X-ray Diffraction and Biological Evaluation

Sanjeevarayappa et al. (2015) focused on the synthesis, X-ray diffraction, and biological evaluation of a related tert-butyl piperazine-1-carboxylate compound, underscoring the importance of these compounds in drug development and their biological potential (Sanjeevarayappa et al., 2015).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for TERT-BUTYL 4-HYDROXYHEXAHYDRO-1H-ISOINDOLE-2(3H)-CARBOXYLATE involves the reaction of tert-butyl 4-hydroxyhexahydro-1H-isoindole-2(3H)-carboxylate with a suitable reagent to introduce the tert-butyl group.", "Starting Materials": [ "4-hydroxyhexahydro-1H-isoindole-2(3H)-carboxylic acid", "tert-butyl alcohol", "thionyl chloride", "triethylamine", "diethyl ether", "sodium bicarbonate", "water" ], "Reaction": [ "The first step involves the reaction of 4-hydroxyhexahydro-1H-isoindole-2(3H)-carboxylic acid with thionyl chloride and triethylamine in diethyl ether to form the corresponding acid chloride.", "The acid chloride is then reacted with tert-butyl alcohol in the presence of triethylamine to form tert-butyl 4-hydroxyhexahydro-1H-isoindole-2(3H)-carboxylate.", "The final step involves the purification of the product by washing with sodium bicarbonate solution and water." ] }

CAS No.

1445951-43-8

Molecular Formula

C13H23NO3

Molecular Weight

241.3

Purity

95

Origin of Product

United States

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